molecular formula C9H7BrO4 B2778551 Methyl 4-bromo-2-formyl-3-hydroxybenzoate CAS No. 2092432-54-5

Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Cat. No.: B2778551
CAS No.: 2092432-54-5
M. Wt: 259.055
InChI Key: WYVRIJXMHNZHKT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol . It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate typically involves the bromination of methyl 3-hydroxybenzoate followed by formylation. The reaction conditions often include the use of bromine or a brominating agent and a formylating reagent such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-formyl-3-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of an acid catalyst.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the formyl group would produce a carboxylic acid .

Scientific Research Applications

Methyl 4-bromo-2-formyl-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-formyl-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-bromo-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-7(10)8(12)6(5)4-11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVRIJXMHNZHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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